molecular formula C13H18O2 B14604086 1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one CAS No. 59793-83-8

1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one

Cat. No.: B14604086
CAS No.: 59793-83-8
M. Wt: 206.28 g/mol
InChI Key: RUZRVPYLFYXLPK-UHFFFAOYSA-N
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Description

1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one typically involves a multi-step process. One common method includes the reaction of ethylene glycol phenyl ether acetate with isobutyryl chloride under the catalysis of a Lewis acid at temperatures ranging from -5°C to 5°C . This is followed by a bromination reaction under the catalysis of dimethylformamide or iodine, and finally, catalytic hydrolysis using a phase-transfer catalyst at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

59793-83-8

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-[4-(1-hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C13H18O2/c1-9(14)10-5-7-11(8-6-10)12(15)13(2,3)4/h5-9,14H,1-4H3

InChI Key

RUZRVPYLFYXLPK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C(C)(C)C)O

Origin of Product

United States

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